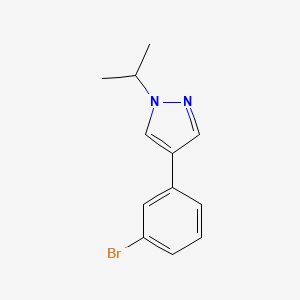

4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13BrN2 |

|---|---|

Molecular Weight |

265.15 g/mol |

IUPAC Name |

4-(3-bromophenyl)-1-propan-2-ylpyrazole |

InChI |

InChI=1S/C12H13BrN2/c1-9(2)15-8-11(7-14-15)10-4-3-5-12(13)6-10/h3-9H,1-2H3 |

InChI Key |

MJMRKZPYQPJOHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C=N1)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 3 Bromophenyl 1 Isopropyl 1h Pyrazole and Its Derivatives

Strategic Approaches to Pyrazole (B372694) Ring Construction

The formation of the pyrazole core is the initial and most critical phase in the synthesis of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole. Various strategies have been developed to construct this heterocyclic system, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. This approach, often referred to as the Knorr pyrazole synthesis, is a direct and efficient pathway to substituted pyrazoles.

For the synthesis of this compound, a plausible route involves the reaction of a 2-(3-bromobenzoyl)-3-oxobutanal derivative or a related 1,3-dielectrophilic precursor with isopropylhydrazine. The reaction proceeds through initial hydrazone formation, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The choice of reaction conditions, such as solvent and catalyst (often acidic), can influence the reaction rate and yield.

An alternative cyclocondensation strategy utilizes α,β-unsaturated carbonyl compounds that possess a leaving group. These substrates react with hydrazine derivatives to form pyrazolines, which then undergo elimination to generate the aromatic pyrazole.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Precursors | Hydrazine Derivative | Key Conditions | Product Type |

|---|---|---|---|

| 1,3-Diketones | Substituted Hydrazines | Acidic or neutral media, various solvents (e.g., ethanol, acetic acid) | Polysubstituted pyrazoles |

| Acetylenic Ketones | Hydrazine Derivatives | Often results in a mixture of regioisomers | Substituted pyrazoles |

| α,β-Unsaturated Ketones | Hydrazine Derivatives | Formation of pyrazoline intermediate, followed by oxidation or elimination | Pyrazoles |

Transition-Metal Catalyzed Syntheses of Pyrazole Cores

Modern synthetic chemistry has seen the emergence of transition-metal catalysis as a powerful tool for heterocycle construction. These methods offer novel pathways to pyrazole cores, often with high efficiency and control. For instance, [3+2] dipolar cycloaddition reactions can be catalyzed by transition metals.

Ruthenium(II)-catalyzed photoredox cycloaddition represents one such advanced method. Additionally, iron-based ionic liquids have been utilized as efficient homogeneous catalysts for the condensation of 1,3-diketones and hydrazines at room temperature, presenting a greener alternative to traditional methods. libretexts.org These catalytic systems can enhance reaction rates and, in some cases, improve regioselectivity.

Multicomponent Reaction Strategies for Pyrazole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have gained prominence due to their high atom economy and operational simplicity. rsc.orgwikipedia.org Various MCRs have been developed for the synthesis of highly functionalized pyrazoles.

A common MCR strategy involves the one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine. sci-hub.mk This approach can be adapted to generate complex pyrazole structures. For instance, a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303) can yield fused pyrano[2,3-c]pyrazole systems. researchgate.net While not directly yielding this compound, these MCRs can produce highly decorated pyrazole cores that could be chemically modified to obtain the target structure or its derivatives. The use of catalysts like ytterbium(III) perfluorooctanoate [Yb(PFO)3] has been shown to be effective in three-component syntheses of pyrazole-4-carboxylates. sci-hub.mk

Functionalization and Derivatization of the Pyrazole Core

Once the this compound scaffold is constructed, further chemical diversity can be introduced by functionalizing either the pyrazole ring or the bromophenyl moiety.

Regioselective Substitution Reactions at the Pyrazole Ring

The pyrazole ring has distinct reactive sites (C3, C4, and C5) that can be selectively functionalized. The inherent electronic properties of the ring make the C4 position nucleophilic and susceptible to electrophilic aromatic substitution. Conversely, the C5 position is the most acidic and can be deprotonated with a strong base to generate a nucleophile for subsequent reactions. acs.org The C3 position is generally the least reactive toward direct C-H functionalization. nih.gov

Transition-metal-catalyzed C-H functionalization has become a premier strategy for the direct installation of substituents onto the pyrazole core, avoiding the need for pre-functionalized starting materials. acs.orgmdpi.comnih.gov Palladium-catalyzed C-H arylation, for example, can be directed to the C5 position. nih.gov More challenging C3-arylations of 1H-pyrazoles have also been developed using specific palladium/1,10-phenanthroline catalyst systems. nih.gov A novel sonophotocatalytic method using a copper(I) iodide catalyst has also been reported for the C-H arylation of pyrazoles, offering a greener approach. mdpi.com

Directed lithiation is another powerful technique for achieving regioselectivity. By installing a directing group, such as a phenylsulfonyl group at the N1 position of a 4-bromopyrazole, lithiation can be selectively directed to the C5 position, allowing for the introduction of various electrophiles. rsc.org

Modification of the Bromophenyl Moiety

The bromine atom on the phenyl ring at the C4 position of the pyrazole serves as a versatile synthetic handle for a wide range of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is extensively used to couple aryl halides with aryl or vinyl boronic acids or their esters. mdpi.com The 4-(3-bromophenyl) group can readily participate in Suzuki coupling with various boronic acids to introduce new aryl, heteroaryl, or alkyl groups, thereby creating biaryl structures. rsc.orgrsc.orgnih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. mdpi.com

Heck and Sonogashira Couplings: The Heck reaction allows for the coupling of the aryl bromide with alkenes, while the Sonogashira reaction facilitates coupling with terminal alkynes. rsc.orgnih.govibs.re.kr These reactions provide access to stilbene (B7821643) and arylacetylene derivatives, respectively, significantly expanding the molecular complexity. Both reactions are typically catalyzed by palladium complexes, with the Sonogashira reaction often requiring a copper(I) co-catalyst. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds by reacting the aryl bromide with a wide range of primary or secondary amines. libretexts.orgwikipedia.org This allows for the synthesis of various aniline (B41778) derivatives of the pyrazole core. The selection of the appropriate phosphine (B1218219) ligand is critical to the success of this transformation. researchgate.netacs.org

Lithiation and Subsequent Reactions: The bromo-substituent can be exchanged with a metal, typically lithium, using an organolithium reagent like n-butyllithium at low temperatures. This generates a highly reactive aryllithium species, which can then be quenched with a variety of electrophiles (e.g., carbon dioxide, aldehydes, ketones) to introduce a wide range of functional groups.

Table 2: Common Cross-Coupling Reactions for Modifying the Bromophenyl Moiety

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester (R-B(OR)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | C-C | Biaryl or Aryl-Alkyl/Alkenyl |

| Heck | Alkene (R-CH=CH₂) | Pd(0) catalyst, Base | C-C | Aryl-substituted alkene |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | C-C | Aryl-substituted alkyne |

| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) catalyst, Phosphine ligand, Base (e.g., t-BuONa) | C-N | Aryl amine |

Derivatization at the N1-Isopropyl Position

The N1-isopropyl group of the pyrazole ring is a saturated alkyl substituent that significantly influences the compound's physical properties, such as solubility and lipophilicity. However, direct chemical functionalization of this group is challenging and not commonly reported in the literature. The sp³-hybridized C-H bonds of the isopropyl moiety are generally inert and lack the reactivity needed for many standard organic transformations without resorting to harsh conditions or complex catalytic systems.

While methods for the N-alkylation of azoles to introduce alkyl groups are well-established acs.orgresearchgate.net, the subsequent transformation of these stable alkyl chains is less common. Research into the functionalization of alkyl groups adjacent to azole rings has been explored, but these methods are often specific to the substrate and catalyst system and may not be directly applicable to the N1-isopropyl group thieme-connect.de. The chemical stability of the N-isopropyl group makes it a reliable substituent for sterically tuning the molecular structure without introducing an additional reactive site.

Preparation of Advanced Pyrazole Scaffolds and Hybrid Systems

The construction of more complex molecules from the this compound core primarily involves functionalization of the pyrazole ring, particularly at the C5 position. The existing substituent at C4 effectively "blocks" this position, directing further reactions to the C5 position through C-H activation methodologies. Palladium-catalyzed direct arylation is a powerful tool for this purpose, enabling the formation of C5-aryl pyrazoles from starting materials with a blocking group at C4 academie-sciences.fracademie-sciences.fr.

A crucial intermediate for many subsequent transformations is the corresponding 5-aminopyrazole. The synthesis of 5-aminopyrazoles is most versatilely achieved through the condensation of a hydrazine with a β-ketonitrile nih.gov. Therefore, a plausible synthetic route to advanced scaffolds would first involve the introduction of a functional group at the C5 position of this compound, which is then converted to a 5-amino derivative. This key intermediate, 5-amino-4-(3-bromophenyl)-1-isopropyl-1H-pyrazole , serves as the primary building block for the fused and hybrid systems described below.

Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Analogues

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that are efficiently synthesized through the condensation of 5-aminopyrazoles with 1,3-bielectrophilic reagents, such as β-dicarbonyl compounds or their synthetic equivalents nih.gov. This cyclization reaction is a widely adopted and efficient strategy for constructing the fused bicyclic system nih.govbeilstein-journals.org.

The reaction proceeds via the condensation of the key intermediate, 5-amino-4-(3-bromophenyl)-1-isopropyl-1H-pyrazole, with various 1,3-dicarbonyl compounds or enaminones. The higher nucleophilicity of the exocyclic primary amino group compared to the endocyclic ring nitrogen drives the regioselectivity of the cyclization, leading specifically to the pyrazolo[1,5-a]pyrimidine scaffold researchgate.net. The versatility of this method allows for the introduction of diverse substituents onto the pyrimidine (B1678525) ring, depending on the choice of the 1,3-dielectrophile.

| 1,3-Dielectrophile Reactant | Resulting Pyrazolo[1,5-a]pyrimidine Substituents (at C5 and C7) | Reference Method |

|---|---|---|

| Acetylacetone | 5,7-dimethyl | beilstein-journals.org |

| Ethyl Acetoacetate | 5-Methyl-7-hydroxy | beilstein-journals.org |

| Diethyl Malonate | 5,7-dihydroxy | nih.gov |

| 1,3-Diphenyl-1,3-propanedione | 5,7-diphenyl | nih.gov |

| 3-(Dimethylamino)-1-phenylprop-2-en-1-one (Enaminone) | 7-phenyl | researchgate.net |

Formation of Fused Heterocyclic Systems Containing the Pyrazole Moiety

Beyond pyrimidines, the pyrazole core can be fused with other heterocyclic rings to create diverse chemical scaffolds. A prominent example is the synthesis of pyrazolo[3,4-b]quinolines . These tricyclic systems are accessible through several synthetic routes, most notably variations of the Friedländer annulation, which involves the condensation of a 5-aminopyrazole with a carbonyl compound mdpi.comuj.edu.pl.

Starting with the 5-amino-4-(3-bromophenyl)-1-isopropyl-1H-pyrazole intermediate, reaction with various aldehydes and ketones in the presence of an acid or base catalyst can yield the corresponding fused quinoline (B57606) system. For example, a multicomponent reaction involving the aminopyrazole, an aromatic aldehyde, and a cyclic ketone like dimedone can produce highly substituted pyrazolo[3,4-b]quinolines regioselectively researchgate.net. Alternatively, reaction with ortho-halogenated aromatic aldehydes can also lead to the formation of the quinoline ring system mdpi.comresearchgate.net.

| Carbonyl-Containing Reactant | Fused Ring System Formed | Reference Method |

|---|---|---|

| Cyclohexanone | 5,6,7,8-Tetrahydropyrazolo[3,4-b]quinoline | mdpi.com |

| 2-Chlorobenzaldehyde | Pyrazolo[3,4-b]quinoline | researchgate.net |

| Dimedone and Aromatic Aldehydes (Multicomponent) | Substituted Dihydropyrazolo[3,4-b]quinolin-one | researchgate.net |

| 1,1,1-Trifluoropentane-2,4-dione | Trifluoromethyl-substituted Pyrazolo[3,4-b]pyridine | nih.gov |

Synthesis of Pyrazole-Hybrid Conjugates (e.g., Thiazole-Pyrazole, Quinoline-Pyrazole)

Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a powerful approach in drug design. The this compound scaffold can be conjugated with other heterocyclic systems like thiazole (B1198619) and quinoline to create novel hybrid molecules.

Thiazole-Pyrazole Hybrids: A common and effective method for synthesizing a thiazole ring is the Hantzsch thiazole synthesis, which involves the cyclocondensation of a thioamide with an α-haloketone nih.govacs.orgnih.gov. To create a thiazole-pyrazole conjugate, the pyrazole core must first be functionalized to bear a thioamide group. This can be accomplished by converting the 5-aminopyrazole intermediate into a pyrazole-1-carbothioamide. Subsequent reaction of this thioamide derivative with various α-bromoketones yields the desired 2,4-disubstituted thiazole ring directly attached to the pyrazole nitrogen.

| α-Haloketone Reactant (R-CO-CH₂Br) | Resulting Thiazole Substituent (at C4) | Reference Method |

|---|---|---|

| 2-Bromoacetophenone | 4-phenyl | nih.gov |

| 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 4-(4-chlorophenyl) | acs.org |

| Ethyl Bromopyruvate | 4-(ethoxycarbonyl) | nih.gov |

| 3-Bromopentane-2,4-dione | 4-acetyl-5-methyl | nih.gov |

Quinoline-Pyrazole Hybrids: Beyond fused systems, pyrazole and quinoline moieties can be linked as distinct units. This can be achieved through multicomponent reactions or by coupling pre-functionalized pyrazole and quinoline precursors nih.govnih.gov. For example, a pyrazole-4-carbaldehyde can undergo a base-catalyzed cyclocondensation with an aniline and a compound containing an active methylene (B1212753) group to construct a linked quinoline ring system nih.gov. Another approach involves reacting a pre-formed 2-hydrazinylquinoline with a pyrazole derivative containing a suitable electrophilic site, such as a formyl group or a dithioacetal, to form a hydrazone linkage that can be part of a larger conjugated system or cyclize to form a third ring nih.gov.

Advanced Structural Characterization and Spectroscopic Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, specific experimental data for the compound this compound is not available in the public domain. Detailed spectroscopic and crystallographic analyses, which are essential for fulfilling the requirements of the requested article structure, have not been published.

Therefore, it is not possible to provide an in-depth, scientifically accurate article based on verified research findings for the specified sections and subsections. The generation of data tables and detailed discussions on NMR, IR, Mass Spectrometry, and Single Crystal X-ray Diffraction for this specific molecule would be speculative and not adhere to the required standards of scientific accuracy.

For reference, the requested outline for the article was as follows:

Advanced Structural Characterization and Spectroscopic Analysis3.1. Spectroscopic Confirmation of Molecular Architecture3.1.1. Nuclear Magnetic Resonance Nmr Spectroscopy for Structural Assignment3.1.2. Infrared Ir and Mass Spectrometry for Molecular Identification and Functional Group Analysis3.2. Elucidation of Solid State Molecular Conformation3.2.1. Single Crystal X Ray Diffraction Analysis3.2.2. Analysis of Intramolecular and Intermolecular Interactions3.2.3. Conformational Dihedral Angle Analysis

Tautomeric and Conformational Preferences of Pyrazole (B372694) Derivatives

The structural versatility of pyrazole derivatives is significantly influenced by tautomerism and conformational preferences. These phenomena dictate the physicochemical properties, reactivity, and potential for intermolecular interactions of these heterocyclic compounds. Understanding the nuances of tautomeric equilibria and the factors that govern them is crucial for predicting molecular behavior and designing compounds with specific functionalities.

Annular prototropic tautomerism is a characteristic feature of N-unsubstituted pyrazoles, involving the migration of a proton between the two adjacent nitrogen atoms of the pyrazole ring (N1 and N2). nih.gov This dynamic process results in an equilibrium between two distinct tautomeric forms, particularly in pyrazoles substituted at the C3 and C5 positions. The position of the mobile proton is critical as it defines the numbering of the ring system, with the NH group being designated as N1. nih.gov

This tautomerism has profound implications for the molecule's properties. The specific tautomer present can influence hydrogen bonding patterns, with the pyrazole ring acting as either a hydrogen bond donor (via the N-H group) or an acceptor (via the lone pair on the sp²-hybridized nitrogen). nih.govrsc.org This, in turn, affects crystal packing, solubility, and interactions with biological targets. nih.gov The equilibrium is sensitive to environmental conditions, including the solvent, temperature, and concentration. nih.govfu-berlin.de

It is important to note that for N-substituted pyrazoles, such as the title compound This compound , annular tautomerism is precluded. The presence of the isopropyl group at the N1 position "blocks" the proton exchange between the two annular nitrogen atoms, resulting in a fixed structure. globalresearchonline.net

The investigation of annular tautomerism relies on a combination of experimental and computational techniques. Spectroscopic methods, particularly NMR, are powerful tools. For instance, in N-unsubstituted pyrazoles, rapid proton exchange can lead to the broadening or merging of signals for the C3 and C5 carbons in ¹³C-NMR spectra. nih.gov Solid-state techniques like ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR, along with X-ray crystallography, provide definitive structural information in the solid phase, often revealing the presence of a single, preferred tautomer in the crystal lattice. nih.govrsc.org Theoretical calculations, such as Density Functional Theory (DFT), complement these experimental findings by determining the relative energies and stabilities of the different tautomeric forms. nih.govresearchgate.net

The position of the annular tautomeric equilibrium in N-unsubstituted pyrazoles is highly dependent on the electronic nature of the substituents attached to the carbon atoms of the ring. nih.gov The balance between the tautomers is a result of a delicate interplay of inductive and resonance effects, which stabilize one form over the other.

Research has established a general principle for predicting tautomeric preference based on substituent effects:

Electron-Donating Groups (EDGs) : Substituents that donate electron density to the ring, such as amino (-NH₂), hydroxyl (-OH), and alkyl (-CH₃) groups, tend to favor the tautomer where the substituent is located at the C3 position. nih.gov This places the mobile proton on the adjacent N1 atom.

Electron-Withdrawing Groups (EWGs) : Substituents that withdraw electron density from the ring, such as nitro (-NO₂), carboxyl (-COOH), and formyl (-CHO) groups, generally stabilize the tautomer where the substituent is at the C5 position. nih.govresearchgate.net

The rationale behind this preference is the stabilization of the pyrazole ring system. Electron-donating groups at C3 can effectively donate into the π-system, while electron-withdrawing groups are better accommodated at C5. nih.gov The table below summarizes the observed influence of various substituents on the preferred tautomer.

| Substituent Type | Example Substituents | Favored Tautomer (Substituent Position) | Reference |

|---|---|---|---|

| Electron-Donating (EDG) | -NH₂, -OH, -CH₃, -F, -Cl | C3-Tautomer | nih.gov |

| Electron-Withdrawing (EWG) | -NO₂, -COOH, -CHO, -CFO, -BH₂ | C5-Tautomer | nih.govresearchgate.net |

The energy barrier for the direct intramolecular proton transfer is computationally estimated to be quite high, in the range of 45-55 kcal/mol. ias.ac.in This high activation energy suggests that the proton transfer often occurs via intermolecular pathways, potentially assisted by solvent molecules like water or ammonia, or through the formation of dimers and trimers. ias.ac.inias.ac.in Studies have indicated that electron-donating substituents can lead to lower energetic demands for this proton transfer process. nih.gov

| Proton Transfer Mechanism | Computational Method | Calculated Activation Energy Range (kcal/mol) | Reference |

|---|---|---|---|

| Intramolecular (Single Proton) | MP2 | 45.7 - 51.59 | ias.ac.inias.ac.in |

| Intramolecular (Single Proton) | B3LYP | 49.4 - 53.96 | ias.ac.inias.ac.in |

| Water-Assisted | MP2 | 26.62 - 31.78 | ias.ac.inias.ac.in |

| Ammonia-Assisted | MP2 | 17.25 - 22.46 | ias.ac.inias.ac.in |

Structure Activity Relationship Sar Investigations of Pyrazole Derivatives with Bromophenyl and Isopropyl Moieties

Systematic Exploration of Substituent Effects on Biological Activity

The presence and position of a halogen atom on the phenyl ring are critical determinants of a compound's pharmacological profile. Halogens, such as bromine, can influence lipophilicity and metabolic stability and can participate in specific interactions, such as halogen bonding, with biological targets. researchgate.net

The position of the bromo-substituent (ortho, meta, or para) is crucial. For instance, studies on related pyrazole (B372694) derivatives have shown that a para-bromophenyl group at the N1 position can lead to highly active compounds. globalresearchonline.netnih.govmdpi.com While the title compound features a meta-bromophenyl group at the C4 position, the principles of electronic influence remain relevant. The electron-withdrawing nature of the bromine atom can affect the electron density of the phenyl ring and, by extension, the entire molecule, influencing its binding affinity to target proteins. researchgate.net In some contexts, analogs with a para-bromophenyl radical have been found to target metabolic enzymes relevant to neurodegenerative disorders. nih.gov The orientation of the bromophenyl ring relative to the pyrazole core also plays a role in defining the molecule's conformation and ability to fit into a binding pocket. researchgate.net

| Substituent at Phenyl Ring | Observed Effect on Activity | Potential Rationale | Reference |

|---|---|---|---|

| p-Bromo | Potent activity reported in several series | Increases lipophilicity; potential for halogen bonding. | globalresearchonline.netnih.gov |

| p-Chloro | Often shows good activity | Similar electron-withdrawing effects to bromo but smaller size. | mdpi.com |

| p-Nitro | Can confer high activity | Strong electron-withdrawing group, alters electronic profile significantly. | mdpi.com |

| p-Methoxy | Variable; can increase or decrease activity | Electron-donating group; can form hydrogen bonds. | nih.gov |

| Unsubstituted | Serves as a baseline; sometimes exhibits the highest activity | Depends on whether substitution is required for optimal binding. | mdpi.com |

The substituent at the N1 position of the pyrazole ring is pivotal in orienting the other parts of the molecule and can have a profound impact on ligand efficacy. An isopropyl group, being a small, branched alkyl group, is sterically bulkier than a methyl group but less so than a phenyl ring.

| N1-Substituent | General Size/Property | Potential Influence on Efficacy | Reference |

|---|---|---|---|

| -H (unsubstituted) | Smallest | Allows for tautomerization; can act as H-bond donor. | globalresearchonline.net |

| Methyl | Small, hydrophobic | Provides a small hydrophobic interaction; blocks tautomerization. | nih.gov |

| Isopropyl | Bulky, hydrophobic | Offers a larger hydrophobic contact surface; steric bulk can enhance selectivity. | nih.gov |

| Phenyl | Large, aromatic, planar | Can engage in π-stacking interactions; significantly increases size. | researchgate.net |

The pyrazole ring itself is a versatile scaffold, and substitutions at its carbon atoms (C3, C4, and C5) are critical for tuning biological activity. researchgate.net The specific substitution pattern determines the molecule's interaction with its biological target. researchgate.net

| Position | Common Substituents | General Role in Modulating Activity | Reference |

|---|---|---|---|

| C3 | Aryl, Alkyl | Often crucial for direct interaction with active sites of enzymes. | researchgate.netnih.gov |

| C4 | Halogen, Cyano, Carbaldehyde | Can modulate the overall shape and electronic properties of the molecule. | researchgate.netresearchgate.net |

| C5 | Aryl, Trifluoromethyl, Alkyl | Can influence selectivity and potency by interacting with specific sub-pockets of a receptor. | nih.gov |

Pharmacophore Elucidation and Optimization Strategies

A pharmacophore model for a class of compounds identifies the essential structural features required for biological activity. For pyrazole derivatives, a typical pharmacophore might include a central hydrophobic scaffold (the pyrazole ring), one or two aromatic/hydrophobic regions (e.g., the bromophenyl group), and specific hydrogen bond acceptors or donors. nih.gov

Optimization strategies for a lead compound like 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole would involve:

Bromophenyl Moiety Modification : Exploring different halogen substitutions (F, Cl, I) or moving the bromo group to the ortho or para positions to probe for optimal interactions.

Isopropyl Group Variation : Replacing the isopropyl group with other alkyl groups (e.g., cyclopropyl, tert-butyl) or small cyclic moieties to fine-tune the hydrophobic interactions and steric fit.

Pyrazole Core Substitution : Introducing small functional groups at the C3 and C5 positions to explore additional binding interactions, such as hydrogen bonding or dipole interactions, which could enhance potency and selectivity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For pyrazole derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory activity against various targets. nih.govbiointerfaceresearch.com

These models often highlight the importance of specific physicochemical descriptors in determining the biological activity. Key descriptors frequently identified in QSAR models for pyrazole analogs include:

Hydrophobicity (logP) : The lipophilicity of the molecule, which influences its ability to cross cell membranes and bind to hydrophobic pockets.

Electronic Descriptors : Parameters like Hammett constants or molecular electrostatic potentials that describe the electronic influence of substituents.

Steric Descriptors : Molar refractivity (MR) or specific steric parameters (e.g., Connolly Accessible Area) that quantify the size and shape of the molecule or its substituents. crpsonline.com

A typical QSAR equation might take the form: pIC50 = k1(Descriptor 1) + k2(Descriptor 2) + ... + C

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and k represents the coefficient for each descriptor. Such models provide valuable insights for designing new, more potent derivatives by predicting their activity before synthesis. shd-pub.org.rs

| Descriptor Type | Example Descriptor | Information Provided | Reference |

|---|---|---|---|

| Steric/Topological | Connolly Accessible Area (CAA) | The surface area of the molecule accessible to a solvent. | crpsonline.com |

| Electronic | Dipole Moment | Measures the polarity of the molecule. | biointerfaceresearch.com |

| Lipophilicity | Partition Coefficient (logP) | Describes the distribution between an oily and an aqueous phase. | crpsonline.com |

| Thermodynamic | Heat of Formation | Relates to the energetic stability of the molecule. | nih.gov |

Exploration of Molecular Mechanisms and Biological Target Identification

Interaction with Enzymes and Receptors

Enzyme Inhibition Studies

The pyrazole (B372694) scaffold is a well-established pharmacophore known for its ability to interact with various enzymes.

Flavivirus NS2B-NS3 Protease: The NS2B-NS3 protease is a crucial enzyme for the replication of flaviviruses, making it a significant target for antiviral drug development. frontiersin.orgresearchgate.net While no specific inhibition data for 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole has been reported, other pyrazole derivatives have been investigated as inhibitors of this protease. For instance, pyrazole-3-carboxylic acid derivatives have been identified as novel inhibitors of the dengue virus (DENV) NS2B-NS3 protease, demonstrating antiviral activity. researchgate.net These findings suggest that the pyrazole core can serve as a foundational structure for designing inhibitors that target the active site or allosteric sites of the Flavivirus NS2B-NS3 protease.

P2Y6R: Information regarding the interaction of this compound with the P2Y6 receptor (P2Y6R) is not available in the current scientific literature.

Receptor Antagonism/Agonism Profiling

A comprehensive receptor binding profile for this compound has not been publicly documented. Determining the agonistic or antagonistic activities of this compound against a panel of receptors would be a critical step in elucidating its pharmacological properties.

Cellular Pathway Modulation

Studies on various pyrazole derivatives have demonstrated their capacity to modulate cellular pathways, particularly in the context of cancer. spast.org

Inhibition of Key Signaling Pathways Associated with Disease Progression

The anticancer effects of pyrazole derivatives are often linked to their ability to inhibit key signaling pathways that are crucial for tumor growth and survival. spast.org However, specific data on which pathways are modulated by this compound is currently unavailable. General studies on pyrazoles have implicated their interaction with pathways involving receptor tyrosine kinases and other protein kinases that are often dysregulated in cancer.

Phenotypic Screening and Mechanism of Action Deconvolution

Phenotypic screening is a powerful approach in drug discovery that identifies compounds with desired effects on cellular or organismal models without a preconceived target. nih.gov For a compound like this compound, phenotypic screens could uncover unexpected therapeutic activities.

Following a positive hit in a phenotypic screen, mechanism of action (MOA) deconvolution studies are employed to identify the specific molecular target(s) and pathway(s) responsible for the observed phenotype. nih.govnih.gov Techniques such as bioinformatics analysis, pathway enrichment, and causal reasoning can be utilized to generate hypotheses about the compound's MOA. nih.govnih.gov For instance, the MOA of a structurally related pyrazole, Anle138b, was investigated using these methods, suggesting its involvement in processes like cholesterol homeostasis and neuroinflammation. nih.govnih.gov Such an approach would be invaluable in characterizing the biological activities of this compound.

Advances in Drug Discovery and Chemical Biology Applications

Pyrazole (B372694) as a Privileged Scaffold for Lead Compound Development

The pyrazole ring is widely recognized in medicinal chemistry as a "privileged scaffold". benthamdirect.comnih.govresearchgate.netmdpi.com This term denotes a molecular framework that is capable of binding to a variety of biological targets with high affinity, making it a recurring motif in successful drug molecules. mdpi.com The utility of the pyrazole core is demonstrated by its presence in numerous FDA-approved drugs treating a wide array of conditions, from inflammation to cancer and erectile dysfunction. benthamdirect.comtandfonline.com

The unique physicochemical properties of the pyrazole ring contribute to its privileged status. It is a five-membered aromatic heterocycle containing one "pyrrole-like" nitrogen atom (N-1), which can act as a hydrogen bond donor, and one "pyridine-like" nitrogen atom (N-2), which can serve as a hydrogen bond acceptor. nih.gov This dual capacity for hydrogen bonding, combined with the ring's inherent metabolic stability and synthetic accessibility, allows for versatile interactions with the active sites of enzymes and receptors. nih.gov The number of approved drugs containing a pyrazole nucleus has seen a significant increase, underscoring its importance in modern drug development. nih.govtandfonline.comnih.gov

Table 1: Examples of FDA-Approved Drugs Featuring a Pyrazole Scaffold (This table is interactive and can be sorted by clicking on the headers)

| Drug Name | Therapeutic Area | Target/Mechanism of Action |

|---|---|---|

| Celecoxib | Anti-inflammatory | Selective COX-2 Inhibitor |

| Sildenafil | Erectile Dysfunction | PDE5 Inhibitor |

| Ruxolitinib | Cancer (Myelofibrosis) | JAK1/JAK2 Inhibitor |

| Axitinib | Cancer (Renal Cell Carcinoma) | VEGF Receptor Inhibitor |

| Apixaban | Anticoagulant | Factor Xa Inhibitor |

| Crizotinib | Cancer (Non-Small Cell Lung) | ALK/ROS1 Inhibitor |

| Niraparib | Cancer (Ovarian) | PARP Inhibitor |

Data sourced from multiple references including benthamdirect.comnih.govmdpi.comtandfonline.comnih.govresearchgate.net.

The structure of 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole contains this essential pyrazole core, substituted at key positions that allow for exploration of its biological potential. The isopropyl group at the N-1 position and the 3-bromophenyl group at the C-4 position provide specific steric and electronic properties that can be fine-tuned to achieve desired interactions with a biological target.

Scaffold Hopping and Bioisosteric Replacement Strategies in Pyrazole Design

In the quest for novel therapeutics with improved properties, medicinal chemists employ various strategies to modify existing lead compounds. Two powerful and related techniques are scaffold hopping and bioisosteric replacement. uniroma1.it "Scaffold hopping" involves replacing the central core of a molecule with a structurally different scaffold while preserving the original biological activity. uniroma1.itnih.gov "Bioisosteric replacement" is the substitution of one functional group with another that possesses similar physicochemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. nih.gov

The pyrazole ring is frequently utilized in both of these strategies. It can serve as a bioisostere for other aromatic or heterocyclic rings, such as benzene or imidazole. nih.gov This substitution can lead to significant improvements in a compound's profile, including enhanced potency and better physicochemical properties like reduced lipophilicity and increased water solubility. nih.gov

A notable example of scaffold hopping involved the development of Aurora kinase inhibitors, where a benzene ring in an early lead compound was replaced with a pyrazole ring. This modification resulted in inhibitors that were not only more potent but also possessed more favorable drug-like properties.

Conversely, the pyrazole scaffold itself can be the subject of bioisosteric replacement. In the development of antagonists for the cannabinoid CB1 receptor, the 1,5-diarylpyrazole core of the drug Rimonabant was successfully replaced with other five-membered heterocycles like thiazoles and imidazoles, demonstrating that these rings could serve as effective bioisosteres for the pyrazole motif. Such strategies are central to navigating complex patent landscapes and discovering new chemical entities. acs.orgacs.org For a molecule like this compound, these principles could be applied by, for example, replacing the bromophenyl group with a different bioisosteric ring system to modulate its biological activity.

Rational Design of Next-Generation Therapeutics Based on Pyrazole Scaffolds

The development of new drugs is increasingly driven by a process of rational design, which leverages a deep understanding of the relationship between a molecule's structure and its biological activity. frontiersin.orgnih.gov For pyrazole-based compounds, this involves a synergistic combination of synthetic chemistry, biological testing, and computational modeling. eurasianjournals.comeurasianjournals.com

Structure-Activity Relationship (SAR) Studies: A cornerstone of rational design is the systematic investigation of structure-activity relationships (SAR). researchgate.net This involves synthesizing a series of analogs of a lead compound, such as this compound, where specific parts of the molecule are systematically altered. For instance, the bromo-substituent on the phenyl ring could be moved to different positions (ortho, meta, para) or replaced with other halogen or alkyl groups. The biological activity of each new compound is then tested. The resulting data helps to build a comprehensive map of which structural features are essential for activity and which can be modified to enhance desired properties. nih.govresearchgate.net

Computational Modeling: Modern drug design heavily relies on computational tools like molecular docking and molecular dynamics simulations. eurasianjournals.comeurasianjournals.comresearchgate.net Molecular docking predicts how a molecule like this compound might bind to the three-dimensional structure of a target protein. nih.govnih.govscirp.org These simulations can help prioritize which analogs to synthesize, saving significant time and resources. eurasianjournals.com They can also provide insights into the specific interactions, such as hydrogen bonds or van der Waals forces, that are critical for binding, guiding further optimization of the compound. eurasianjournals.comnih.gov

The integration of these rational design strategies allows for the targeted development of next-generation therapeutics based on the pyrazole scaffold, aiming for higher potency, improved selectivity, and a better safety profile. bohrium.com

Q & A

What are the optimal synthetic routes for 4-(3-Bromophenyl)-1-isopropyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves multi-step functionalization of the pyrazole core . Key steps include:

- Suzuki-Miyaura coupling to introduce the 3-bromophenyl group (analogous to methods in , where bromopropyl groups are attached via palladium-catalyzed cross-coupling) .

- Nucleophilic substitution to install the isopropyl group at the 1-position, requiring anhydrous conditions and a base like KCO .

- Temperature control (e.g., reflux in THF at 80°C) and solvent selection (polar aprotic solvents like DMF) are critical for minimizing side reactions.

Methodological Tip : Monitor reaction progress via TLC and optimize purification using column chromatography with gradients of ethyl acetate/hexane. Yield and purity (>95%) can be confirmed via H/C NMR and high-resolution mass spectrometry (HRMS) .

How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Advanced Research Question

Single-crystal X-ray diffraction (SC-XRD) provides definitive structural insights:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Quest) at 90 K to reduce thermal motion artifacts. A typical dataset might achieve .

- Refinement : Employ SHELXL ( ) for least-squares refinement. Key parameters include bond lengths (C–Br: ~1.89 Å) and dihedral angles between the pyrazole and bromophenyl rings .

- Ambiguity Resolution : Compare experimental data with computational models (DFT). For example, torsional strain in the isopropyl group can be quantified via Hirshfeld surface analysis .

Example Crystallographic Parameters (hypothetical based on ):

| Parameter | Value |

|---|---|

| Space group | P222 |

| a, b, c (Å) | 11.34, 14.05, 15.95 |

| V (Å) | 2544.5 |

| R factor | 0.036 |

How do electronic effects of the 3-bromophenyl substituent influence the reactivity of the pyrazole core?

Advanced Research Question

The bromine atom’s electron-withdrawing nature directs reactivity:

- Electrophilic Substitution : The para position to bromine becomes activated for further functionalization (e.g., nitration or halogenation) .

- Cross-Coupling : Bromine serves as a handle for Suzuki-Miyaura or Ullmann couplings, enabling diversification of the aryl group .

- Spectroscopic Signatures : C NMR shows deshielded signals for carbons adjacent to bromine (δ ~125–135 ppm) .

Experimental Design : Perform Hammett studies to correlate substituent effects with reaction rates. Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces .

What strategies mitigate contradictions in biological activity data for pyrazole derivatives?

Advanced Research Question

Discrepancies in bioactivity (e.g., enzyme inhibition) often arise from:

- Purity Issues : Validate compound purity via HPLC (>98%) and control for residual solvents .

- Assay Variability : Use standardized protocols (e.g., NIH Assay Guidance Manual) for IC determination.

- Structural Confirmation : Ensure stereochemical consistency via SC-XRD or NOESY NMR, as seen in for analogous compounds .

Case Study : If a derivative shows unexpected low activity, recheck its stability under assay conditions (pH, temperature) using LC-MS .

How can computational methods predict the binding mode of this compound to biological targets?

Advanced Research Question

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions:

- Target Selection : Prioritize proteins with hydrophobic pockets (e.g., kinases) due to the compound’s aromatic and aliphatic groups .

- Validation : Cross-reference docking poses with crystallographic data (e.g., PDB entries for pyrazole-protein complexes) .

- Free Energy Calculations : Use MM-PBSA to estimate binding affinities, correlating with experimental IC values .

Key Interaction Metrics (hypothetical):

| Interaction Type | Distance (Å) | Energy (kcal/mol) |

|---|---|---|

| Br···Hydrophobic | 3.5 | -2.1 |

| π-π Stacking | 4.0 | -4.3 |

What are the challenges in characterizing byproducts during the synthesis of brominated pyrazoles?

Basic Research Question

Common byproducts include:

- Debrominated Products : Arising from unintended reduction (e.g., via trace Pd catalysts). Monitor via GC-MS .

- Regioisomers : Use H NMR to distinguish between 3- and 5-bromophenyl isomers (chemical shifts differ by ~0.3 ppm) .

- Oxidation Products : LC-HRMS can identify hydroxylated derivatives (m/z +16) .

Troubleshooting : Employ scavengers (e.g., tetra-n-butylammonium bromide) to suppress debromination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.